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Compound of Interest

Compound Name: 2-Bromo-7-iodo-9H-fluorene

Cat. No.: B180350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 2-Bromo-7-iodo-9H-fluorene (CAS No: 123348-27-6). This di-
halogenated fluorene derivative is a valuable building block in organic synthesis, particularly for
the development of novel materials for organic electronics and as an intermediate for
pharmacologically active molecules.

Core Chemical Properties

2-Bromo-7-iodo-9H-fluorene is a polycyclic aromatic hydrocarbon characterized by a fluorene
backbone substituted with a bromine atom at the C2 position and an iodine atom at the C7
position. While extensive experimental data is not readily available in public databases, its
fundamental properties have been computed and are summarized below. Commercial
suppliers describe the compound as a white to pale yellow or brown crystalline powder.[1]
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Property Value Source

Molecular Formula Ci3HsBrl PubChem|[2]
Molecular Weight 371.01 g/mol PubChem|[2]
CAS Number 123348-27-6 PubChem|[2]
InChl Key CWUPMAMGLLLLHO- PubChem][2]

UHFFFAOYSA-N

, C1C2=C(C=C(C=C2)Br)C3=C
Canonical SMILES PubChem|[2]
1C=C(C=C3)I

White to Orange to Green o
Appearance CymitQuimica[3]
powder to crystal

CymitQuimica, Sigma-

Purity 95.0% - 98%
Aldrich[1][3]

Storage Temperature Room Temperature Sigma-Aldrich[1]

Note: Most physical properties such as melting point, boiling point, and solubility are not
experimentally determined in available literature. For a related compound, 2-Bromo-9,9-
difluoro-7-iodo-9H-fluorene, a melting point of 141-145 °C has been reported.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2-Bromo-7-iodo-9H-fluorene is
not explicitly detailed in the reviewed literature. However, based on the synthesis of similar
asymmetrically 2,7-disubstituted fluorenes, a plausible synthetic route starting from the readily
available 2,7-dibromo-9H-fluorene can be proposed. This involves a selective monolithiation
followed by iodination.

Proposed Synthesis of 2-Bromo-7-iodo-9H-fluorene:
Reaction Scheme:

Detailed Experimental Protocol:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-7-iodo-9H-fluorene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-7-iodo-9H-fluorene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-7-iodo-9H-fluorene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-7-iodo-9H-fluorene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-7-iodo-9H-fluorene
https://cymitquimica.com/cas/123348-27-6/
https://www.sigmaaldrich.com/KR/ko/product/synthonixcorporation/sy3h3d67904f
https://cymitquimica.com/cas/123348-27-6/
https://www.sigmaaldrich.com/KR/ko/product/synthonixcorporation/sy3h3d67904f
https://www.benchchem.com/product/b180350?utm_src=pdf-body
https://www.benchchem.com/product/b180350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask
equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is
charged with 2,7-dibromo-9H-fluorene (1.0 eq) and anhydrous tetrahydrofuran (THF).

e Monolithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. To this stirred
solution, n-butyllithium (n-BuLi) (1.0 eq) is added dropwise via syringe, ensuring the internal
temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

« lodination: A solution of iodine (I2) (1.1 eq) in anhydrous THF is prepared separately and
added dropwise to the reaction mixture at -78 °C.

e Quenching and Work-up: After the addition of iodine is complete, the reaction is allowed to
warm to room temperature and stirred for an additional 2-4 hours. The reaction is then
guenched by the slow addition of a saturated aqueous solution of sodium thiosulfate
(Naz2S:203) to reduce excess iodine.

o Extraction: The aqueous layer is separated, and the organic layer is washed sequentially
with saturated aqueous sodium thiosulfate, water, and brine.

» Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate
(Naz2S0a), filtered, and the solvent is removed under reduced pressure to yield the crude
product.

 Purification: The crude product is purified by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Bromo-
7-iodo-9H-fluorene.

Characterization: The structure and purity of the synthesized compound would be confirmed by
standard analytical techniques, including *H NMR, 3C NMR, and mass spectrometry.

Reactivity and Synthetic Utility

The key feature of 2-Bromo-7-iodo-9H-fluorene is the differential reactivity of the two halogen
substituents. The carbon-iodine bond is significantly weaker and more reactive than the
carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective
functionalization at the C7 position, leaving the C2-bromo group intact for subsequent
transformations.
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This selective reactivity makes 2-Bromo-7-iodo-9H-fluorene a versatile building block for the
synthesis of complex, asymmetrically substituted fluorene derivatives. Common cross-coupling
reactions that can be selectively performed at the iodo position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[4]

Heck Coupling: Reaction with alkenes to form substituted alkenes.[5]

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The following diagram illustrates the synthetic potential of 2-Bromo-7-iodo-9H-fluorene,
highlighting the selective functionalization at the C7 position.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b180350?utm_src=pdf-body
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://en.wikipedia.org/wiki/Heck_reaction
https://www.benchchem.com/product/b180350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Utility of 2-Bromo-7-iodo-9H-fluorene

2-Bromo-7-iodo-9H-fluorene
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Caption: Synthetic pathways from 2-Bromo-7-iodo-9H-fluorene.

Potential Applications

Given the properties of the fluorene core and the versatility of its di-halogenated nature, 2-
Bromo-7-iodo-9H-fluorene is a promising candidate for several applications:

e Organic Electronics: Fluorene derivatives are well-known for their use in organic light-
emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high fluorescence
guantum yields and good charge transport properties.[6][7] The ability to introduce different
functional groups at the C2 and C7 positions allows for the fine-tuning of the electronic and
photophysical properties of the resulting materials.[8]
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e Drug Development: The fluorene scaffold is present in a number of biologically active
compounds. Halogenated aromatic compounds are common in medicinal chemistry, and the
bromo and iodo substituents can serve as handles for the introduction of various
pharmacophores.[7] Research has shown that some fluorene derivatives exhibit antifungal
and antibiofilm activity.[9]

e Fluorescent Probes: The inherent fluorescence of the fluorene core makes its derivatives
suitable for the development of fluorescent probes for biological imaging.[6]

Safety and Handling

2-Bromo-7-iodo-9H-fluorene is classified as an irritant, causing skin and serious eye irritation.
[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a
lab coat, should be worn when handling this compound. All manipulations should be carried out
in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data
Sheet (MSDS) provided by the supplier.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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